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molecular formula C11H11NO2 B1437818 7-ethyl-1H-indole-3-carboxylic acid CAS No. 948581-62-2

7-ethyl-1H-indole-3-carboxylic acid

Cat. No. B1437818
M. Wt: 189.21 g/mol
InChI Key: YMTWREQDWBJODW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07855225B2

Procedure details

To a solution of 3.0 g of 7-ethylindole in 25 mL of DMF, 3.5 mL of trifluoroacetic anhydride was added under ice cooling and the resulting mixture was stirred at room temperature for 3 hours. To the solution, 100 mL of water was added, and the precipitated solid was collected by filtration. The solid thus obtained was suspended in 100 mL of 5 M aqueous sodium hydroxide solution and the resulting suspension was stirred at 100° C. for 5 hours. After the solution was allowed to cool, it was washed twice with 30 mL of 1,2-dichloroethane. Concentrated hydrochloric acid was added to the aqueous layer to adjust the pH to pH2 and the precipitated solid was collected by filtration and washed with ether to obtain 3.14 g of 7-ethylindole-3-carboxylic acid as a beige solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]=1[NH:10][CH:9]=[CH:8]2)[CH3:2].[OH2:12].CN([CH:16]=[O:17])C>FC(F)(F)C(OC(=O)C(F)(F)F)=O.[OH-].[Na+]>[CH2:1]([C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]=1[NH:10][CH:9]=[C:8]2[C:16]([OH:17])=[O:12])[CH3:2] |f:4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)C=1C=CC=C2C=CNC12
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
3.5 mL
Type
solvent
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
The solid thus obtained
STIRRING
Type
STIRRING
Details
the resulting suspension was stirred at 100° C. for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
it was washed twice with 30 mL of 1,2-dichloroethane
ADDITION
Type
ADDITION
Details
Concentrated hydrochloric acid was added to the aqueous layer
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)C=1C=CC=C2C(=CNC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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